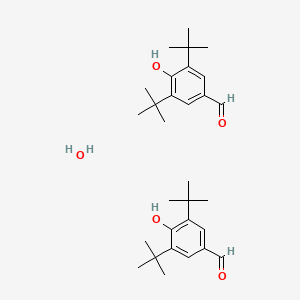
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate
Übersicht
Beschreibung
The compound 3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate is a derivative of hydroxybenzaldehyde, which is a class of organic compounds known for their aromatic ring with hydroxyl and aldehyde functional groups. This particular derivative is characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the aromatic ring, which can influence its chemical and physical properties .
Synthesis Analysis
A short synthesis method for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been developed, utilizing the HBr-DMSO system as an effective oxid
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate has been studied for its molecular structure and spectroscopy. It was subjected to spectral studies like FT-IR, FT-Raman, UV-Visible, and NMR, along with quantum chemical computations. This research helps in understanding the molecular behavior and bioactivity of the compound. In particular, its antiviral activity against various types of influenza viruses was highlighted, showing good binding affinity toward influenza type D virus (Mary & James, 2020).
Synthetic Chemistry
The compound has been utilized in synthetic chemistry. A short synthesis method was developed for tert-butyl-hydroxylated derivatives, which are significant for certain pharmaceutical applications. This synthesis forms a crucial step in producing major metabolites of specific drug candidates (Inagaki, Matsumoto, & Tsuri, 2003).
Hybrid Structures
In another application, the insertion of fragments of sterically hindered phenols into the structure of phosphorylacetic acids hydrazides was achieved using 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This synthesis led to the creation of novel “hybrid” structures, expanding the potential uses in various chemical applications (Bukharov et al., 2018).
Antioxidant Behavior
The compound has also been studied for its antioxidant behavior, particularly in relation to polypropylene. Derivatives of 3,5-ditert-butyl-4-hydroxybenzaldehyde were synthesized and assessed for their capability to inhibit oxidation degradation, demonstrating significant antioxidative properties (Zhu et al., 2009).
Environmental Analysis
Moreover, the compound has been analyzed in environmental contexts, such as its degradation in natural environments like water and soils. The degradation products and potential toxicities have been a subject of study, highlighting the environmental impact of widely used antioxidants (Fries & Püttmann, 2002).
Safety and Hazards
When handling 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate is a complex compound with multiple potential targets. The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin , suggesting that it may target inflammatory pathways.
Mode of Action
It is known that the compound can be used to synthesize biodegradable polyazomethine hydrogels by reacting with melamine via an oxidative polymerization reaction . This suggests that the compound may interact with its targets through oxidative mechanisms.
Biochemical Pathways
Given its anti-inflammatory properties , it is likely that the compound affects pathways related to inflammation and immune response.
Result of Action
It is known that the compound’s derivatives possess anti-inflammatory activities , suggesting that it may have a role in modulating inflammatory responses at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H22O2.H2O/c2*1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;/h2*7-9,17H,1-6H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSUWDPXRKXDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669999 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate | |
CAS RN |
207226-32-2 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)
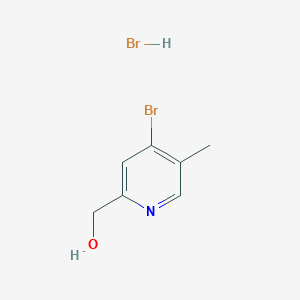
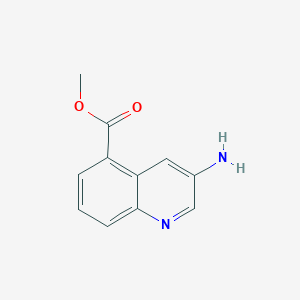

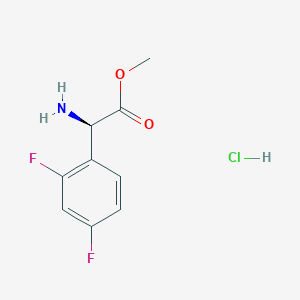

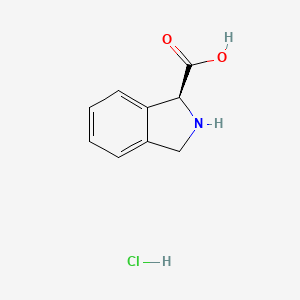
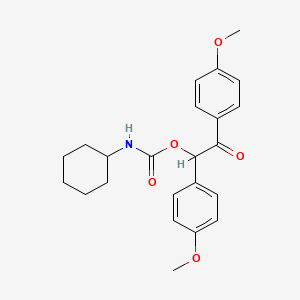

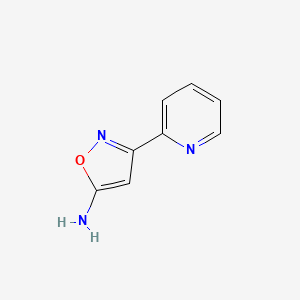

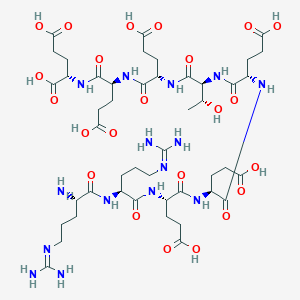

![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)